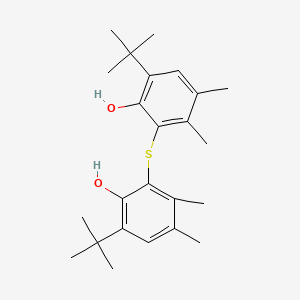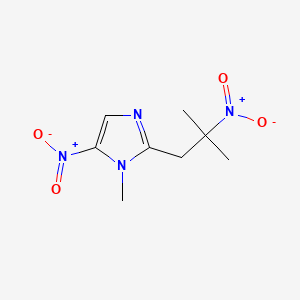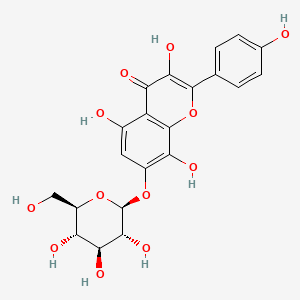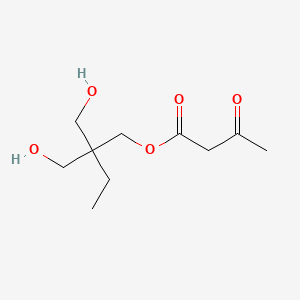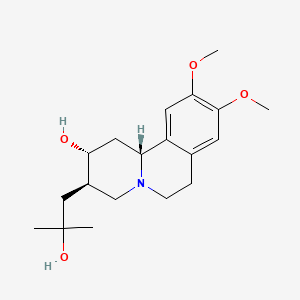
Copper(1+) oleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper(1+) oleate is an organometallic compound formed by the combination of copper in the +1 oxidation state and oleic acid, a long-chain fatty acid. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is often used as a precursor in the synthesis of copper nanoparticles and as a component in lubricants and coatings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Copper(1+) oleate can be synthesized through various methods, including chemical reduction and thermal decomposition. One common method involves the reduction of copper chloride with a reducing agent such as sodium formaldehyde sulfoxylate in the presence of oleic acid, which acts as a capping agent . The reaction typically occurs under controlled temperature conditions to ensure the formation of this compound.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reduction processes. The use of surfactants like polyvinyl alcohol or polyvinyl pyrrolidone helps prevent oxidation and agglomeration of the particles . The reaction conditions, including temperature and concentration of the reducing agent, are optimized to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: Copper(1+) oleate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to copper(2+) oleate using oxidizing agents such as hydrogen peroxide or oxygen.
Reduction: It can be reduced to metallic copper using strong reducing agents like sodium borohydride or hydrazine.
Substitution: this compound can participate in substitution reactions with other carboxylates or ligands, leading to the formation of different copper complexes.
Major Products:
Oxidation: Copper(2+) oleate
Reduction: Metallic copper
Substitution: Various copper carboxylates and complexes
Aplicaciones Científicas De Investigación
Copper(1+) oleate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of copper(1+) oleate primarily involves its ability to release copper ions, which can interact with various biological and chemical targets. In biological systems, copper ions can disrupt microbial cell membranes, leading to increased permeability and cell death . In chemical reactions, copper ions can act as catalysts, facilitating various redox and substitution reactions .
Comparación Con Compuestos Similares
Copper(2+) oleate: Similar in structure but with copper in the +2 oxidation state, leading to different reactivity and applications.
Copper glycolate: A shorter-chain carboxylate with different thermal decomposition properties and applications in conductive inks.
Copper lactate: Another short-chain carboxylate used in similar applications but with different physical and chemical properties.
Uniqueness: Copper(1+) oleate is unique due to its specific oxidation state and long-chain fatty acid structure, which imparts distinct properties such as enhanced stability and specific reactivity in various applications.
Propiedades
Número CAS |
20240-06-6 |
|---|---|
Fórmula molecular |
C18H33CuO2 |
Peso molecular |
345.0 g/mol |
Nombre IUPAC |
copper(1+);(Z)-octadec-9-enoate |
InChI |
InChI=1S/C18H34O2.Cu/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h9-10H,2-8,11-17H2,1H3,(H,19,20);/q;+1/p-1/b10-9-; |
Clave InChI |
NFRRPHPZDNJENC-KVVVOXFISA-M |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[Cu+] |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)[O-].[Cu+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


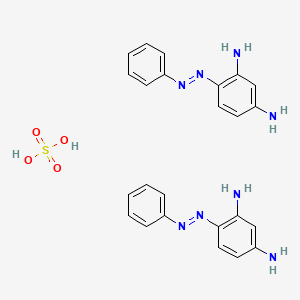
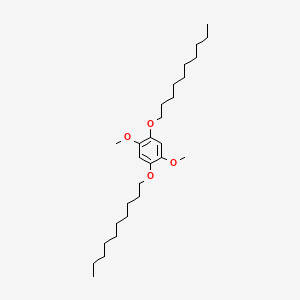
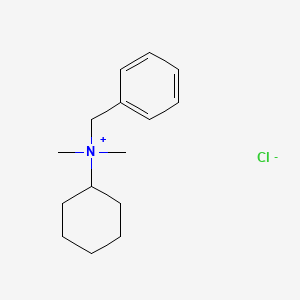
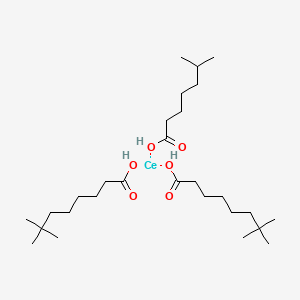
![N-[(1-Methylpropoxy)methyl]acrylamide](/img/structure/B12658031.png)
